N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide
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Overview
Description
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide is a chemical compound with a complex structure that includes an ethoxy group, a methyl group, and a prop-2-en-1-yl group attached to a phenyl ring, which is further connected to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the alkylation of a phenol derivative with an appropriate alkyl halide to introduce the ethoxy group. This is followed by Friedel-Crafts acylation to attach the butanamide moiety. The reaction conditions often involve the use of strong acids or bases as catalysts and require careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over the reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes like signal transduction, metabolism, or gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-[4-Ethoxy-3-methylphenyl]butanamide
- N-[4-Ethoxy-5-(prop-2-en-1-yl)phenyl]butanamide
- N-[3-Methyl-5-(prop-2-en-1-yl)phenyl]butanamide
Uniqueness
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90257-26-4 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-(4-ethoxy-3-methyl-5-prop-2-enylphenyl)butanamide |
InChI |
InChI=1S/C16H23NO2/c1-5-8-13-11-14(17-15(18)9-6-2)10-12(4)16(13)19-7-3/h5,10-11H,1,6-9H2,2-4H3,(H,17,18) |
InChI Key |
LQCKGLADGZTUMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C(=C1)C)OCC)CC=C |
Origin of Product |
United States |
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